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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzonitrile

Cat. No.: B1661997

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical

synthesis. This document presents available spectroscopic data, detailed experimental
protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Ethoxy-4-
methoxybenzonitrile (CAS No: 60758-86-3; Molecular Formula: C10H11NOz; Molecular
Weight: 177.20 g/mol ).[1][2][3] Note that while some experimental data is available, complete
spectral assignments often rely on comparison with similar compounds and predictive models.

Table 1: *H NMR Spectroscopic Data
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. . Coupling

Chemical Shift Lo ] .

Multiplicity Integration Constant (J) Assighment
(3) ppm

Hz

~7.3-7.5 Multiplet 2H - Aromatic C-H
~6.9 Doublet 1H ~8.0 Aromatic C-H
4.14 Quartet 2H 7.0 -OCH2CHs
3.88 Singlet 3H - -OCHs
1.46 Triplet 3H 7.0 -OCH2CHs

Note: The chemical shifts for aromatic protons are estimations based on substituted benzene

derivatives and may vary slightly. Precise multiplicity and coupling constants require high-

resolution spectral analysis.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~160 Aromatic C-O
~150 Aromatic C-O
~125 Aromatic C-H
~119 -C=N

~115 Aromatic C-H
~112 Aromatic C-H
~105 Aromatic C-CN
~64 -OCH2CHs
~56 -OCHs

~15 -OCH2CHs
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Note: These are predicted chemical shifts based on computational models and data from
structurally similar compounds. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
~2225 Strong C=N stretch
~3000-2850 Medium-Strong C-H stretch (aliphatic)
~3100-3000 Weak-Medium C-H stretch (aromatic)
~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)
C-O-C stretch (asymmetric,
~1250 Strong
aryl ether)
C-O-C stretch (symmetric, aryl
~1040 Strong

ether)

Note: The exact peak positions and intensities can be influenced by the sample preparation
method.

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment
177.08 High [M]* (Molecular lon)
162.06 Moderate [M - CHs]*

149.07 Moderate [M - C2H4]*

148.06 High [M - C2Hs]*

120.06 Moderate [M - CzHs - COJ*

Note: Fragmentation patterns are predicted based on common fragmentation pathways for
aromatic ethers and nitriles. The base peak may vary depending on the ionization method and
energy.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 3-

Ethoxy-4-methoxybenzonitrile.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 3-Ethoxy-4-methoxybenzonitrile
in 0.6-0.8 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, a larger spectral width than for *H NMR, and a
significantly higher number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the spectra using the TMS signal. Integrate the signals in
the 1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Ethoxy-4-methoxybenzonitrile by
measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

 Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract
atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid 3-Ethoxy-4-methoxybenzonitrile
powder directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum over the mid-infrared range (typically
4000-400 cm~1). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically perform a background subtraction. The
resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and investigate the fragmentation pattern of 3-
Ethoxy-4-methoxybenzonitrile.

Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.
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e Mass Analysis: Separate the resulting positively charged ions and fragments based on their
mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and record their abundance.

o Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus
m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce
structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 3-Ethoxy-4-methoxybenzonitrile.
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Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1661997?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62639846.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxy-4-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxy-4-methoxybenzonitrile
https://www.chemicalbook.com/synthesis/3-ethoxy-4-methoxy-benzonitrile.htm
https://www.benchchem.com/product/b1661997#spectroscopic-data-of-3-ethoxy-4-methoxybenzonitrile
https://www.benchchem.com/product/b1661997#spectroscopic-data-of-3-ethoxy-4-methoxybenzonitrile
https://www.benchchem.com/product/b1661997#spectroscopic-data-of-3-ethoxy-4-methoxybenzonitrile
https://www.benchchem.com/product/b1661997#spectroscopic-data-of-3-ethoxy-4-methoxybenzonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1661997?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

